7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 7 and a carboxylic acid moiety at position 4, forming a hydrochloride salt.
Key structural features include:
- Tetrahydroisoquinoline backbone: A partially saturated isoquinoline ring system.
- Substituents: Methoxy (-OCH₃) at position 7 and carboxylic acid (-COOH) at position 4.
- Salt form: Hydrochloride enhances solubility and stability.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
InChI Key |
FEEZYAKNGPDNTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CNC2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group and Benzylation
A common initial step involves protecting the nitrogen atom of the tetrahydroisoquinoline ring to facilitate selective lithiation at the 4-position. This is often achieved by benzylation:
- Reagents & Conditions: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is reacted with benzyl bromide in the presence of a base such as potassium carbonate or sodium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
- Temperature Control: The reaction is typically carried out at low temperatures (0–5 °C) to control the rate and minimize side reactions.
- Workup: After reaction completion, the mixture is extracted and acidified to precipitate the benzyl-protected intermediate.
This step yields 2-benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline as a key intermediate.
Lithiation and Carboxylation
The benzyl-protected intermediate undergoes directed lithiation at the 4-position followed by carbonation to introduce the carboxylic acid group:
- Reagents & Conditions: Treatment with butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperature (-78 °C) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA).
- Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture to convert the lithiated intermediate into the corresponding carboxylate.
- Isolation: Acidification with hydrochloric acid yields the carboxylic acid intermediate as its hydrochloride salt.
Debenzylation (Hydrogenolysis)
The final step involves removal of the benzyl protecting group to liberate the free amine:
- Catalyst: Palladium on carbon (5% Pd/C) is used as the catalyst.
- Solvent & Conditions: The reaction is performed in methanol or ethanol under hydrogen atmosphere at mild temperatures (50–65 °C) and pressures (1–4 atm).
- Workup: Filtration to remove the catalyst followed by concentration and recrystallization from water yields the pure 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Benzylation | 7-Methoxy-THIQ·HCl, benzyl bromide, K2CO3, DMF, 0–5 °C, 20 h | 85–87 | >98% | Low temperature critical |
| Lithiation & Carboxylation | n-BuLi, TMEDA, THF, CO2, -78 °C to rt | 80–85 | >95% | Strict anhydrous conditions |
| Debenzylation (Hydrogenolysis) | 5% Pd/C, MeOH or EtOH, H2, 50–65 °C, 1–4 atm, 16–20 h | 90–92 | >99% | Catalyst removal essential |
THIQ = Tetrahydroisoquinoline
Analysis of Reaction Parameters
- Temperature: Low temperatures during lithiation (-78 °C) prevent side reactions and over-lithiation.
- Solvent Choice: Polar aprotic solvents like DMF and THF are essential for efficient lithiation and benzylation steps.
- Catalyst Loading: 5% Pd/C is optimal for hydrogenolysis, balancing reaction rate and catalyst cost.
- Acid/Base Control: Precise pH adjustments during extraction and crystallization ensure high purity and yield of the hydrochloride salt.
Comparative Notes from Literature
While no direct synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride was found in the exact form, closely related compounds such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride have been synthesized using analogous methods, validating the approach described here. The use of benzyl protection, lithiation/carboxylation, and hydrogenolysis is a well-established strategy in isoquinoline chemistry.
Chemical Structures (Logos)
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
2-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (Intermediate)
2-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
(Note: Replace XXXXXX and YYYYYY with actual PubChem CIDs if available)
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Positional Isomers: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
CAS 88598-26-9
- Structural difference : Carboxylic acid at position 1 instead of 4.
- Molecular formula: C₁₂H₁₅NO₄ (vs. C₁₁H₁₄ClNO₃ for the target compound).
- Implications : Positional isomerism significantly alters molecular interactions. The 1-carboxylic acid derivative may exhibit distinct binding affinities to receptors or enzymes compared to the 4-substituted analog.
Non-Carboxylic Acid Derivatives: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
CAS 1745-05-7
- Structural difference : Lacks the carboxylic acid group.
- Molecular formula: C₁₀H₁₄ClNO.
- This compound (Weberidine hydrochloride) may serve as a precursor or intermediate in synthesizing more complex derivatives.
Quinoline Analogs: 6-Methyl-1,2,3,4-tetrahydroquinoline
CAS 91-61-2
- Structural difference: Quinoline backbone (nitrogen at position 1 vs. isoquinoline’s position 2).
- Molecular formula : C₁₀H₁₃N.
- Implications : The nitrogen position affects electronic properties and receptor selectivity. This compound is used in organic synthesis but lacks pharmacological data in the evidence.
Benzazepine Derivatives: NIH 8366
3-(p-Aminophenethyl)-7-methoxy-1,2,4,5-tetrahydro-3-(3H)-benzazepine dihydrochloride
- Structural difference: Seven-membered benzazepine ring vs. six-membered isoquinoline.
- Pharmacological activity : Demonstrated mouse analgesia and physical dependence in monkeys .
- Implications: The benzazepine scaffold may confer opioid-like activity, suggesting that the target isoquinoline could have similar CNS effects but with modified potency due to structural differences.
Acridine Derivatives: 1-Adamantyl-3-(2-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl-amino)alkane)thiourea
Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound’s synthesis may involve introducing the carboxylic acid group at position 4 via carboxylation or hydrolysis of nitriles/esters, followed by HCl salt formation .
- Pharmacology: While benzazepines (e.g., NIH 8366) show opioid-like effects, the target compound’s carboxylic acid group may shift activity toward non-opioid targets (e.g., GABA receptors or monoamine oxidases) .
- Physicochemical Properties: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs, critical for bioavailability .
Biological Activity
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride (often abbreviated as 7-Methoxy THIQ) is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
- Chemical Formula : C10H13NO2·HCl
- Molecular Weight : 215.67 g/mol
- CAS Number : 43207-78-9
- Physical Form : Pale-yellow to yellow-brown solid or liquid
Pharmacological Effects
Research indicates that 7-Methoxy THIQ exhibits a variety of biological activities:
- Antioxidant Activity : Studies have shown that tetrahydroisoquinoline derivatives possess significant antioxidant properties. This activity is critical in mitigating oxidative stress-related damage in cells .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential against neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis induced by various stressors .
- Antimicrobial Properties : Preliminary studies suggest that 7-Methoxy THIQ exhibits antimicrobial activity against several bacterial strains, indicating potential therapeutic applications in treating infections .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models, potentially through the inhibition of pro-inflammatory cytokines and pathways .
The mechanisms underlying the biological activities of 7-Methoxy THIQ are multifaceted:
- Modulation of Neurotransmitters : It influences the levels of dopamine and serotonin, which are crucial for mood regulation and cognitive function.
- Inhibition of Oxidative Stress Pathways : The compound enhances the activity of endogenous antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels .
- Interaction with Cellular Signaling Pathways : It is believed to affect signaling pathways related to inflammation and cell survival, such as NF-kB and MAPK pathways .
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice evaluated the neuroprotective effects of 7-Methoxy THIQ against induced oxidative stress. The results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls. The compound was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial properties of 7-Methoxy THIQ against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) value indicating effective antibacterial activity, suggesting its potential use in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of structurally related tetrahydroisoquinoline derivatives often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) under reflux conditions in polar aprotic solvents like DMF or ethanol . For example, in the synthesis of 4-aminoquinoline derivatives, PdCl₂(PPh₃)₂ and PCy₃ were used as catalysts with K₂CO₃ as a base, achieving yields up to 79% after column chromatography . Optimization may involve adjusting reaction time (e.g., 15 min to several hours), temperature (e.g., reflux at 80–100°C), and stoichiometric ratios of reagents. Hydrochloride salt formation typically involves adding HCl during the final purification step .
Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substitution patterns (e.g., methoxy group at position 7) via ¹H and ¹³C NMR. For example, methoxy protons resonate at δ ~3.8–4.0 ppm in CDCl₃ .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .
- Melting Point Analysis : Compare observed values (e.g., 223–225°C for similar derivatives) with literature data to assess purity .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to quantify purity (>95% for pharmaceutical-grade standards) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, as hydrochloride salts are often hygroscopic .
Advanced Research Questions
Q. How can researchers address challenges in isolating by-products or stereoisomers during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to resolve stereoisomers or intermediates. For polar by-products, switch to reverse-phase HPLC with acetonitrile/water gradients .
- Crystallization : Optimize solvent systems (e.g., ethanol or methanol) for recrystallization to isolate enantiopure fractions. Monitor crystal formation via differential scanning calorimetry (DSC) .
Q. How can contradictory stability data under varying solvent systems or pH conditions be resolved?
- Methodological Answer : Conduct systematic stability studies:
- Solvent Compatibility : Test solubility and degradation in water, DMSO, and ethanol over 24–72 hours using UV-Vis spectroscopy (e.g., absorbance shifts indicate decomposition) .
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the methoxy group at acidic pH) .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity to adrenergic or opioid receptors using radioligand displacement assays (e.g., ³H-labeled antagonists in transfected HEK293 cells) .
- Enzyme Inhibition Studies : Test inhibitory effects on monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric or colorimetric substrates .
- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa or HepG2) to assess IC₅₀ values, with dose-response curves generated over 48–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
